molecular formula C8H5BrFNS B1499238 4-Bromo-5-fluoro-2-methylphenylisothiocyanate CAS No. 1027512-16-8

4-Bromo-5-fluoro-2-methylphenylisothiocyanate

Cat. No. B1499238
CAS RN: 1027512-16-8
M. Wt: 246.1 g/mol
InChI Key: WBDGEJIQFCFXPW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Bromo-5-fluoro-2-methylphenylisothiocyanate consists of a phenyl ring substituted with bromo, fluoro, methyl, and isothiocyanate groups .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties such as melting point, boiling point, and density of this compound are not provided in the search results .

Scientific Research Applications

Antipathogenic Activity and Synthesis of Derivatives

A study by Limban et al. (2011) on the synthesis and antipathogenic activity of thiourea derivatives, which may involve similar chemical structures, indicates significant antibacterial properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of bromo-fluoro-isothiocyanate derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Modification of Polymers and Materials Science

Research on the modification of polymers, such as the study by Gohier et al. (2013), involves the use of halogenated compounds to tune the electronic properties of conjugated polymers. Though not directly mentioning 4-Bromo-5-fluoro-2-methylphenylisothiocyanate, this research underlines the broader relevance of bromo- and fluoro-substituted compounds in materials science for tailoring the properties of advanced materials (Gohier, Frère, & Roncali, 2013).

Luminescence and Fluorescent Labeling

Another area of application is in the synthesis of luminescent materials and fluorescent labeling agents, as illustrated by the work of Li and Selvin (1997) on the development of amine-reactive forms of luminescent chelates for attaching to DNA. This type of research demonstrates the utility of isothiocyanate functional groups, similar to those found in this compound, for bioconjugation and the development of probes for biological imaging (Li & Selvin, 1997).

Safety and Hazards

The safety data sheet (SDS) for 4-Bromo-5-fluoro-2-methylphenylisothiocyanate can be viewed and downloaded for free at Echemi.com . The SDS contains information about the hazards of the chemical and how to handle it safely.

properties

IUPAC Name

1-bromo-2-fluoro-4-isothiocyanato-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNS/c1-5-2-6(9)7(10)3-8(5)11-4-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDGEJIQFCFXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N=C=S)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653428
Record name 1-Bromo-2-fluoro-4-isothiocyanato-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1027512-16-8
Record name 1-Bromo-2-fluoro-4-isothiocyanato-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-5-fluoro-2-methylphenylisothiocyanate
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